molecular formula C8H6F3N3O B8221080 4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one

4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B8221080
M. Wt: 217.15 g/mol
InChI Key: GYYDTCCPGGHBFA-UHFFFAOYSA-N
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Description

4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the trifluoromethyl group in this compound enhances its biological activity and stability, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted carboxylic acid or its derivatives. One common method includes the reaction of 4-nitro-2-trifluoromethyl-aniline with formic acid under reflux conditions, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. For example, the use of palladium-catalyzed hydrogenation for the reduction step can be employed to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-trifluoromethyl-1,3-dihydro-benzoimidazol-2-one is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to other benzimidazole derivatives. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .

Properties

IUPAC Name

4-amino-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)3-1-4(12)6-5(2-3)13-7(15)14-6/h1-2H,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYDTCCPGGHBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)NC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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